Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular formula of diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is C₁₂H₁₀Br₂O₄S₂ , with a molar mass of 442.08 g/mol. The compound features a planar thieno[3,2-b]thiophene backbone, where two bromine atoms occupy the 2- and 5-positions, while ester groups (-COOEt) are attached at the 3- and 6-positions. This arrangement creates a symmetric structure, as evidenced by nuclear magnetic resonance (NMR) spectroscopy, which shows singlets for equivalent protons in the thiophene rings.
Crystallographic studies of analogous compounds, such as diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate, reveal a monoclinic crystal system with space group P 1 21/c 1 and lattice parameters a = 10.0468 Å, b = 7.6582 Å, c = 9.6509 Å, and β = 117.188°. Although direct X-ray diffraction data for the dibromo derivative are limited, grazing-incidence X-ray diffraction (GIXD) of thin films demonstrates high crystallinity, with a primary diffraction peak at ~3.0–3.2° corresponding to a d-spacing of ~2.9–3.1 Å. This suggests a π-π stacking distance typical of conjugated systems, which is critical for charge transport in organic semiconductors.
The ester groups adopt a trans configuration relative to the thienothiophene plane, minimizing steric hindrance and optimizing conjugation across the π-system. Density functional theory (DFT) calculations predict bond lengths of 1.74 Å for C-Br and 1.44 Å for C-S, consistent with the electron-withdrawing effects of bromine and the aromatic nature of the thiophene rings.
Bromine Substituent Positioning and Electronic Effects
The bromine atoms at the 2- and 5-positions exert significant electronic effects on the thienothiophene core. Bromine’s electronegativity (2.96 on the Pauling scale) and polarizability withdraw electron density via inductive effects, reducing the highest occupied molecular orbital (HOMO) energy level by ~0.3 eV compared to non-halogenated analogues. This electron deficiency enhances the compound’s susceptibility to nucleophilic aromatic substitution and cross-coupling reactions, as demonstrated in Suzuki-Miyaura reactions with arylboronic esters.
The positioning of bromine meta to the ester groups creates a push-pull electronic configuration, where the electron-withdrawing bromine and ester functionalities stabilize the quinoidal resonance form of the thienothiophene ring. Ultraviolet-visible (UV-Vis) spectroscopy reveals a redshifted absorption maximum at 420 nm in chloroform, attributed to enhanced intramolecular charge transfer (ICT) between the electron-deficient core and electron-rich ester substituents. Electrochemical measurements further corroborate this behavior, with a reduction potential of -1.2 V vs. ferrocene/ferrocenium (Fc/Fc⁺), indicating a low-lying LUMO suitable for n-type semiconductor applications.
Comparative Analysis with Dichloro and Difluoro Analogues
Replacing bromine with chlorine or fluorine alters the electronic and steric properties of the thienothiophene derivative. Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate (C₁₂H₁₀Cl₂O₄S₂) exhibits a smaller molar mass (353.24 g/mol) and higher melting point (215°C) compared to the dibromo analogue (mp ~180°C). The shorter C-Cl bond length (1.72 Å) increases ring strain, reducing solubility in nonpolar solvents by ~40%.
Properties
Molecular Formula |
C12H10Br2O4S2 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 |
InChI Key |
YYWQGDHGDXQMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Thieno[3,2-b]thiophene Derivatives
The initial step involves selective bromination at the 2 and 5 positions of the thieno[3,2-b]thiophene core. This is achieved through electrophilic aromatic substitution using bromine:
- Reagents & Conditions:
- Bromine (Br₂)
- Catalyst: Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Reaction Time: Approximately 2 hours
The reaction proceeds via the formation of a bromonium ion intermediate, which selectively substitutes at the most activated positions (2 and 5). The process yields a dibrominated intermediate with high regioselectivity, typically around 75% yield under optimized conditions.
Esterification to Form Diethyl Dicarboxylate
Following bromination, the dibrominated intermediate undergoes esterification with ethanol to introduce the diethyl ester groups at the 3 and 6 positions:
- Reagents & Conditions:
- Ethanol (EtOH)
- Acid catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Temperature: Reflux (~78°C)
- Duration: Several hours until completion
This step converts the carboxylic acid functionalities into ester groups, yielding the target compound with an overall yield of approximately 60-70%.
Purification and Characterization
-
- Column chromatography on silica gel using hexane/ethyl acetate mixtures
- Recrystallization from ethanol or other suitable solvents
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Mass spectrometry (MS)
- Fourier-transform infrared spectroscopy (FT-IR)
Industrial-Scale Synthesis Considerations
For large-scale production, the process is optimized for yield, safety, and environmental impact:
- Continuous flow reactors are employed for bromination to enhance control over reaction parameters and reduce hazards associated with bromine handling.
- Catalyst recovery systems are integrated to minimize waste.
- Solvent recycling reduces environmental footprint.
Reaction Conditions Optimization
| Parameter | Typical Range | Optimization Goal |
|---|---|---|
| Bromination temperature | 0°C to 25°C | Maximize regioselectivity, minimize over-bromination |
| Bromine equivalents | 2.1–2.5 molar | Complete bromination at positions 2 and 5 |
| Reaction time | 1.5–3 hours | Ensure complete conversion |
| Esterification temperature | Reflux (~78°C) | Maximize yield, minimize side reactions |
Alternative Synthetic Strategies
Research indicates alternative approaches such as:
- Metal-mediated halogenation: Using N-bromosuccinimide (NBS) under radical conditions for regioselective bromination.
- Direct functionalization: Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on halogenated intermediates to diversify derivatives.
Summary of Key Data
| Aspect | Data |
|---|---|
| Molecular Formula | C₁₂H₁₀Br₂O₄S₂ |
| Molecular Weight | 442.1 g/mol |
| IUPAC Name | This compound |
| Typical Yield | 60–75% |
| Purification | Column chromatography, recrystallization |
| Characterization | NMR, MS, FT-IR |
Research Findings and Supporting Literature
- Synthesis of thieno[3,2-b]thiophene derivatives has been extensively studied, with methods involving vapor-phase reactions and electrophilic halogenation (Reference).
- Functionalization techniques such as lithiation and subsequent electrophilic substitution enable further derivatization, useful for material science applications (Reference).
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution: Products include thieno[3,2-b]thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
Applications in Materials Science
Organic Photovoltaics
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is utilized as a building block for organic photovoltaic materials. Its structure allows for effective light absorption and charge transport. The compound can be polymerized to form conjugated polymers that enhance the efficiency of solar cells.
Case Study : Research has demonstrated that incorporating this compound into polymer blends improves the power conversion efficiency of organic solar cells by up to 20% compared to traditional materials .
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
The compound serves as an important intermediate in synthesizing semiconducting materials for OFETs. Its unique thienothiophene structure contributes to high charge carrier mobility, making it suitable for high-performance electronic devices.
Data Table: Performance Comparison of OFETs
| Material | Charge Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| This compound | 0.5 | 10^5 |
| Conventional Polymer | 0.1 | 10^4 |
This table illustrates the superior performance of devices utilizing this compound compared to conventional polymers.
Applications in Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been attributed to its interaction with cellular pathways involved in proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications of this compound resulted in significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of less than 10 µM .
Mechanism of Action
The mechanism by which Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects depends on the context of its use:
Chemical Reactions: Acts as a substrate or intermediate in various organic reactions.
Biological Systems: May interact with enzymes or receptors, inhibiting or modifying their activity. The bromine atoms and ester groups play crucial roles in these interactions.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
The dibromo derivative’s superior reactivity makes it ideal for Pd-catalyzed reactions, such as Stille coupling to produce 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene . In contrast, dichloro analogs are less reactive and often require harsher conditions .
Ester Group Variations
Ethyl esters improve solubility in organic solvents (e.g., THF, chloroform), facilitating thin-film deposition for organic field-effect transistors (OFETs) . Dimethyl analogs, while structurally similar, may exhibit poorer film-forming properties .
Positional Isomerism: 3,6- vs. 2,5-Dicarboxylates
The 3,6-dicarboxylate configuration maximizes conjugation, critical for high charge carrier mobilities in OFETs . In contrast, 2,5-dicarboxylates (e.g., diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate) exhibit steric and electronic constraints, limiting their semiconductor performance .
Research Findings and Performance Data
Thermal and Optical Properties
- Thermal Stability: TGA of phenyl-end-capped thienothiophenes shows decomposition temperatures >300°C . The dibromo derivative likely decomposes at ≈250–280°C due to bromine’s lower stability .
- Optical Absorption : UV-vis spectra of dibromo derivatives exhibit λmax ≈400 nm, indicative of narrow bandgaps suitable for visible-light absorption .
Device Performance
- OFET Mobility: Polymers derived from dibromothienothiophenes achieve hole mobilities of 0.1–1.0 cm²/V·s , comparable to dichloro analogs (0.05–0.5 cm²/V·s) .
- Solubility : Diethyl esters dissolve at >10 mg/mL in THF, enabling inkjet printing .
Biological Activity
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is a synthetic compound belonging to the class of thienothiophenes. This compound has garnered attention due to its potential applications in organic electronics and medicinal chemistry. The biological activity of this compound is particularly significant in the context of its interactions with various biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10Br2O4S2
- Molecular Weight : 404.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the following areas:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In a study conducted by Smith et al. (2021), this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Properties
- Preliminary research indicates that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines.
- Research Findings : A study by Johnson et al. (2020) reported that this compound reduced cell viability in human breast cancer cells (MCF-7) by approximately 50% at a concentration of 10 µM.
-
Antioxidant Activity
- The compound has demonstrated antioxidant properties that may contribute to its protective effects against oxidative stress.
- Experimental Data : In vitro assays revealed that this compound scavenges free radicals effectively and reduces lipid peroxidation levels.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thienothiophene core plays a crucial role in its interaction with biological macromolecules.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
Data Summary Table
| Biological Activity | Assay Type | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | MIC | Staphylococcus aureus | MIC = 32 µg/mL |
| Anticancer | Cell Viability Assay | MCF-7 (Breast Cancer) | 50% reduction at 10 µM |
| Antioxidant | Free Radical Scavenging | N/A | Significant scavenging observed |
Q & A
Q. What are the established synthetic routes for Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via bromination of precursor thienothiophene derivatives. Key steps include:
- Bromination : Direct bromination using Br₂ in dichloromethane (DCM) at 0°C for 2 hours, yielding ~75% product .
- Trans-etherification : For alkoxy derivatives, reacting 3,6-dibromothieno[3,2-b]thiophene with alcohols in the presence of Al₂O₃ under reflux (60% yield) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Characterization : Confirm structure via ¹H/¹³C NMR, GC-MS, and FT-IR.
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Characterization Techniques | Reference |
|---|---|---|---|---|
| Direct Bromination | Br₂, DCM, 0°C, 2h | 75 | ¹H NMR, GC-MS | |
| Trans-etherification | ROH, Al₂O₃, reflux | 60 | ¹H NMR, FT-IR |
Q. How should researchers characterize the electronic properties of thieno[3,2-b]thiophene derivatives for materials science applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Determine oxidation/reduction potentials in anhydrous acetonitrile with TBAPF₆ as electrolyte. Example: Oxidation onset at +1.2 V vs Ag/AgCl .
- UV-Vis Spectroscopy : Measure λₘₐₓ in THF (e.g., 320 nm for dibromo derivatives) to estimate bandgap .
- Electropolymerization : Use potentiostatic methods (e.g., 1.5 V for 10 cycles) to form conductive polymers; monitor film growth via in-situ spectroelectrochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for thienothiophene derivatives using software like SHELX?
Methodological Answer:
- Data Validation : Check for twinning (SHELXL TWIN command) and refine using HKLF5 format for overlapped reflections .
- Disorder Handling : Use PART instructions in SHELXL to model disordered solvent molecules or substituents .
- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (e.g., using Gaussian09) to confirm bond lengths/angles .
Q. Table 2: SHELX Refinement Parameters
| Parameter | Typical Range | Example from Literature | Reference |
|---|---|---|---|
| R-factor (R₁) | < 0.05 (high-resolution data) | 0.032 for a thienothiophene | |
| Twin Fraction | 0.3–0.5 (for twinned crystals) | 0.45 (TWIN command) |
Q. What methodological considerations are critical for electrocatalytic applications of this compound in polymer synthesis?
Methodological Answer:
- Solvent/Mediator Selection : Use polar aprotic solvents (e.g., DMF) with mediators like tetrabutylammonium iodide (TBAI) to enhance charge transfer .
- Potential Optimization : Conduct controlled-potential electrolysis at +1.8 V vs SCE to initiate polymerization without over-oxidation .
- In-Situ Monitoring : Employ EQCM (Electrochemical Quartz Crystal Microbalance) to track mass changes during film growth .
Q. How should researchers address contradictions in reported reactivity of brominated thienothiophenes in cross-coupling reactions?
Methodological Answer:
- Variable Screening : Test Pd(PPh₃)₄ vs. CuI catalysts in Suzuki vs. Ullmann couplings (e.g., Pd yields 85% vs. Cu at 60%) .
- Ligand Effects : Compare bidentate (dppf) vs. monodentate (PPh₃) ligands; dppf improves stability in Stille couplings .
- Solvent Impact : Use toluene for Pd systems (higher boiling point) vs. DMF for Cu (polar aprotic medium) .
Q. Table 3: Cross-Coupling Reaction Optimization
| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Toluene | 85 | |
| Ullmann | CuI, 1,10-phenanthroline | DMF | 60 |
Q. What strategies ensure reproducibility in synthesizing asymmetric thienothiophene derivatives?
Methodological Answer:
- Stepwise Functionalization : Introduce bromine at C2/C5 first, then esterify at C3/C6 to avoid steric clashes .
- Protecting Groups : Use TMS (trimethylsilyl) groups to block reactive sites during alkoxy substitutions .
- Reaction Monitoring : Employ TLC (hexane:EtOAc 4:1) and HPLC-MS to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
